1,3-Dichloro-5-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methoxy-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dichloro-5-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction: The primary product is 1,3-dichloro-5-methoxy-2-aminobenzene.
Oxidation: The primary product is 1,3-dichloro-5-carboxy-2-nitrobenzene.
Scientific Research Applications
1,3-Dichloro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
1,3-Dichloro-2-methoxy-5-nitrobenzene: Similar structure but different positioning of the methoxy group.
1,4-Dichloro-5-methoxy-2-nitrobenzene: Similar structure but different positioning of the chlorine atoms.
2,6-Dichloro-4-nitroanisole: Similar structure but different positioning of the nitro and methoxy groups.
Uniqueness: 1,3-Dichloro-5-methoxy-2-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methoxy) groups creates a unique electronic environment that affects its interactions with other molecules .
Properties
IUPAC Name |
1,3-dichloro-5-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNASYUWVEBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401828 |
Source
|
Record name | 1,3-dichloro-5-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100948-83-2 |
Source
|
Record name | 1,3-Dichloro-5-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100948-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dichloro-5-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.